N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Amidation: Formation of the benzamide structure.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and reducing agents like hydrogen gas for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, sulfonic acids, and substituted benzamides.
Scientific Research Applications
N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and benzamides, such as:
- N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-2-methylbenzamide
- N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methylbenzamide
Uniqueness
N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both sulfonamide and benzamide groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-4-3-5-16(12-14)21(25)23-18-8-10-19(11-9-18)28(26,27)24-20-13-17(22)7-6-15(20)2/h3-13,24H,1-2H3,(H,23,25) |
InChI Key |
CUCKSOWHPUVJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.